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Cas no 474-74-8 (Lithocholylglycine)

Lithocholylglycine is a bile acid conjugate formed by the amino acid glycine and lithocholic acid, a secondary bile acid. It plays a role in lipid metabolism and emulsification in the digestive system. This compound is of interest in biochemical and pharmaceutical research due to its potential applications in studying bile acid metabolism, liver function, and intestinal absorption. Lithocholylglycine is also used as a reference standard in analytical techniques such as HPLC and mass spectrometry for quantifying bile acid profiles in biological samples. Its well-defined structure and stability make it a reliable tool for investigating bile acid-related pathways and disorders.
Lithocholylglycine structure

Product Name:Lithocholylglycine

  • CAS No:474-74-8
  • CID:329923
  • MF:C26H43NO4
  • MW:433.623928308487
  • Update Time:2025-05-23

Chemical and Physical Properties

Lithocholylglycine Chemical and Physical Properties

Names and Identifiers
    • Glycine, N-[(3a,5b)-3-hydroxy-24-oxocholan-24-yl]-
    • Lithocholylglycine
    • 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
    • Glycolithocholate
    • Glycolithocholic acid
    • Lithocholic acid glycine conjugate
    • Glycine, N-(3-alpha-hydroxy-5-beta-cholan-24-oyl)-
    • 3a-Hydroxy-5b-cholanic acid glycine ester
    • 3a-Hydroxy-N-(carboxymethyl)-5b-cholan-24-amide
    • 3.ALPHA.-HYDROXY-5.BETA.-CHOLANIC ACID GLYCINE ESTER
    • Q27117337
    • N-(3.ALPHA.-HYDROXY-5.BETA.-CHOLANOYL)GLYCINE
    • Glykolithocholsaure
    • N-(3a-Hydroxy-5b-cholanoyl)glycine
    • N-((3-alpha,5-beta)-3-Hydroxy-24-oxocholan-24-yl)glycine
    • Q53GV75CJG
    • ((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycine
    • CHEMBL258818
    • N-(carboxymethyl)-3a-hydroxy-5b-Cholan-24-amide
    • BDBM50375588
    • 3.ALPHA.-HYDROXY-N-(CARBOXYMETHYL)-5.BETA.-CHOLAN-24-AMIDE
    • 3.ALPHA.-HYDROXY-5.BETA.-CHOLANOYLGLYCINE
    • N-(3,24-Dihydroxycholan-24-ylidene)glycine
    • CS-0059532
    • GLYCINE, N-(3.ALPHA.-HYDROXY-5.BETA.-CHOLAN-24-OYL)-
    • PDSP2_001234
    • MS-27757
    • 5beta-Cholanic acid-3alpha-ol N-(carboxymethyl)-amide
    • Glycine, N-((3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl)-
    • ST 24:1;O2;G
    • N-(3alpha-hydroxy-5beta-cholan-24-oyl)-glycine
    • Lithocholic acid glycine conjugic acid
    • 3alpha-hydroxy-5beta-cholan-24-oic acid N-(carboxymethyl)amide
    • HY-116374
    • N-((3.ALPHA.,5.BETA.)-3-HYDROXY-24-OXOCHOLAN-24-YL)GLYCINE
    • N-(3alpha-hydroxy-5beta-cholan-24-oyl)glycine
    • CHEBI:37998
    • SCHEMBL736797
    • UNII-Q53GV75CJG
    • 3a-Hydroxy-5b-cholanoylglycine
    • LMST05030009
    • BIDD:PXR0159
    • Glycine, N-((3-alpha,5-beta)-3-hydroxy-24-oxocholan-24-yl)-
    • DTXSID00963828
    • N-(3a-hydroxy-5b-cholan-24-oyl)-Glycine
    • 474-74-8
    • lithocholoyglycine
    • 5.BETA.-CHOLAN-24-AMIDE, N-(CARBOXYMETHYL)-3.ALPHA.-HYDROXY-
    • AKOS030240641
    • GLYCINE, N-((3.ALPHA.,5.BETA.)-3-HYDROXY-24-OXOCHOLAN-24-YL)-
    • N-[(3a,5b)-3-hydroxy-24-oxocholan-24-yl]-(9CI)Glycine
    • DB-265992
    • G60904
    • N-[(3a,5b)-3-hydroxy-24-oxocholan-24-yl]-glycine
    • Inchi: 1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
    • InChI Key: XBSQTYHEGZTYJE-OETIFKLTSA-N
    • SMILES: O[C@@H]1CC[C@@]2(C)[C@@H](C1)CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCC(NCC(=O)O)=O)CC[C@H]21
Computed Properties
    • Exact Mass: 433.31900
    • Monoisotopic Mass: 433.31920885g/mol
    • Isotope Atom Count: 0
    • Hydrogen Bond Donor Count: 3
    • Hydrogen Bond Acceptor Count: 4
    • Heavy Atom Count: 31
    • Rotatable Bond Count: 6
    • Complexity: 695
    • Covalently-Bonded Unit Count: 1
    • Defined Atom Stereocenter Count: 9
    • Undefined Atom Stereocenter Count : 0
    • Defined Bond Stereocenter Count: 0
    • Undefined Bond Stereocenter Count: 0
    • XLogP3: 5.6
    • Topological Polar Surface Area: 86.6Ų
Experimental Properties
    • Density: 1.0738 (rough estimate)
    • Boiling Point: 546.95°C (rough estimate)
    • Refractive Index: 1.6000 (estimate)
    • PSA: 86.63000
    • LogP: 5.01420

Lithocholylglycine Related Literature

474-74-8 (Lithocholylglycine) Global Suppliers

Product Overview and Price Analysis

Lithocholylglycine (CAS 474-74-8) is a bile acid conjugate formed from lithocholic acid and glycine. It is a secondary bile acid metabolite found in the intestine and plays a role in lipid digestion and absorption. It is used in biochemical research, particularly in studies of bile acid metabolism, liver function, and as a reference standard.

CAS no.474-74-8 comprehensive analysis

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Based on available supplier listings, Lithocholylglycine is a specialized biochemical reagent with a relatively high price point, typically ranging from $200 to $500 per gram depending on purity and quantity. It is not a commodity chemical, and its market is characterized by low-volume, high-purity demand from research institutions and pharmaceutical companies.

The main factors affecting prices include:

  • Purity grade (e.g., analytical standard, research grade)
  • Order quantity (bulk discounts vs. small-scale)
  • Supplier reputation and quality certification
  • Complexity of synthesis and purification process
  • Market demand from pharmaceutical R&D

High quality verification supplier (strong customization capability)

Tiancheng Chemical (Jiangsu) Co., Ltd

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Member
Audited Supplier Audited Supplier
江苏, CN
Tiancheng Chemical is a high-tech enterprise specializing in R&D, production, and sales of eco-friendly fine chemicals, including UV resins and specialty solvents for electronics and new materials.

(CAS:474-74-8)Lithocholylglycine

  • Order Number: LE15192;LE5667
  • Quantity: 25KG,200KG,1000KG
  • Price ($): discuss personally
  • Stock Status: in Stock
  • Purity: 99%
  • Last Updated: Friday, 20 June
SHOCHEM(SHANGHAI) CO.,lTD

SHOCHEM(SHANGHAI) CO.,lTD

Gold Member
Audited Supplier Audited Supplier
上海, CN
SHOCHEM is a high-tech enterprise specializing in pharmaceutical R&D, focusing on camptothecin derivatives, lipid-based nucleic acid delivery excipients, and high-purity synthetic phospholipids.

(CAS:474-74-8)N-[(3a,5b)-3-hydroxy-24-oxocholan-24-yl]-(9CI) Glycine

  • Order Number: 0233
  • Quantity: 100mg;500mg;1g
  • Price ($):
  • Stock Status: in Stock
  • Purity: 98%min
  • Last Updated: Thursday, 21 August

Lithocholylglycine Research More >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L469200-2mg
Lithocholylglycine
474-74-8
2mg
$119.00 2023-05-18
TRC
L469200-5mg
Lithocholylglycine
474-74-8
5mg
$ 170.00 2023-09-07
TRC
L469200-10mg
Lithocholylglycine
474-74-8
10mg
$ 232.00 2023-09-07
TRC
L469200-25mg
Lithocholylglycine
474-74-8
25mg
$ 598.00 2023-09-07
TRC
L469200-50mg
Lithocholylglycine
474-74-8
50mg
$1069.00 2023-05-18
TRC
L469200-100mg
Lithocholylglycine
474-74-8
100mg
$1816.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71798-1mg
Glycolithocholic Acid
474-74-8 98%
1mg
¥528.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71798-5mg
Glycolithocholic Acid
474-74-8 98%
5mg
¥1355.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71798-10mg
Glycolithocholic Acid
474-74-8 98%
10mg
¥1975.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71798-25mg
Glycolithocholic Acid
474-74-8 98%
25mg
¥4164.00 2022-04-26

Comparison of Global Market Sizes

Based on the analysis of relevant compound market data, the performance of the segmented market to which CAS No. (474-74-8) belongs is as follows:
Market category Market size Growth rate(CAGR) Main driving factors
Global Bile Acids and Derivatives Market —— —— Growing pharmaceutical applications
Increasing research in metabolic diseases
Biochemical Reagents Market (Parent Category) —— —— Expansion of life sciences research
Rising drug discovery activities
Specialty Bile Acid Conjugates Market —— —— Niche diagnostic applications
Targeted therapeutic research
Lithocholylglycine Market (Estimated) —— —— Specific research project demand
Limited supplier landscape

Applications & Uses of Lithocholylglycine

Lithocholylglycine(Cas no 474-74-8) Biochemical and Medical Research (Primary Market)
Lithocholylglycine(Cas no 474-74-8) Biochemical and Medical Research (Primary Market)
Lithocholylglycine serves as a critical reference standard and research tool in biomedical studies. Its primary application lies in investigating bile acid metabolism, liver function, and intestinal physiology. Researchers utilize it to calibrate analytical instruments like HPLC and mass spectrometry for quantifying bile acids in biological samples such as blood, bile, and feces. It is essential for studying cholestatic liver diseases, gallstone formation, and the role of gut microbiota in modifying primary bile acids into secondary forms like lithocholylglycine. Furthermore, it is used in cell culture and animal studies to model bile acid-related toxicity and to understand the signaling pathways of bile acid receptors (e.g., FXR, TGR5), which are targets for metabolic disorder therapeutics.
Lithocholylglycine(Cas no 474-74-8) Pharmaceutical Development (Emerging Market)
Lithocholylglycine(Cas no 474-74-8) Pharmaceutical Development (Emerging Market)
In pharmaceutical development, Lithocholylglycine finds application as a biomarker and a tool compound. It is studied as a potential biomarker for certain liver and intestinal disorders, aiding in diagnostic assay development. As a tool compound, it helps in screening and validating drug candidates that interact with bile acid transporters or nuclear receptors. Its role in modulating Farnesoid X Receptor (FXR) activity makes it relevant for research into treatments for non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other metabolic conditions. While not a drug itself, understanding its properties and interactions is crucial for developing bile acid-based therapeutics and assessing drug-induced liver injury related to bile acid accumulation.
Lithocholylglycine(Cas no 474-74-8) Diagnostic Applications (Niche Market)
Lithocholylglycine(Cas no 474-74-8) Diagnostic Applications (Niche Market)
Lithocholylglycine is employed in clinical diagnostics, primarily within specialized laboratory testing. It is used as a calibrator and quality control material in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to profile bile acids. These profiles are powerful diagnostic tools for inborn errors of bile acid metabolism (e.g., Zellweger spectrum disorders), cholestasis of pregnancy, and progressive familial intrahepatic cholestasis. Accurate measurement of specific bile acid conjugates like lithocholylglycine helps clinicians assess liver function, diagnose specific disorders, and monitor treatment efficacy. The demand in this area is driven by the growing adoption of advanced metabolomics and specialized clinical testing services.

474-74-8 (Lithocholylglycine) Related Products

Lithocholylglycine Analysis

Analysis of Regional Market Characteristics and Demand

Geographical distribution characteristics
Production End
Production is highly concentrated among a few specialized fine chemical and biochemical suppliers.
Major producers are located in North America, Europe, and select Asian countries (e.g., China, India).
Synthesis requires specialized expertise in organic chemistry and stringent purification processes.
Consumption End
Primary consumers are academic research institutions, pharmaceutical R&D centers, and diagnostic labs.
Demand is driven by North America and Europe, followed by growing research hubs in Asia-Pacific.
Consumption is project-based and sporadic, not continuous high-volume.
European Market
Strong demand from well-established pharmaceutical and life sciences research sectors.
Stringent REACH regulations govern its manufacture, import, and use.
Presence of several key suppliers and research consortia focusing on metabolic diseases.
Asia-Pacific Market
Market growth is fueled by expanding biomedical research funding in China, Japan, and South Korea.
Increasing local production capabilities for fine chemicals and biochemicals.
Growing clinical diagnostics market contributes to demand for reference standards.

Safety and regulatory requirements

Hazard classification
CasNo 474-74-8 is a biochemical reagent and may be classified as an irritant.
May cause skin and eye irritation upon contact.
Potential respiratory irritant if inhaled as dust.
May be harmful to aquatic life with long-lasting effects.
Storage and transportation requirements
Storage conditions: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Transportation classification: Not specifically regulated for transport as hazardous goods under major schemes (check SDS).
Packaging requirements: Pack in sealed, chemically compatible containers to prevent contamination and moisture.
Identification requirements: Label must include product name, CAS number, hazard pictograms (if applicable), and supplier info.

Supply chain risk assessment

Geographic Concentration Risk
Limited number of global suppliers increases dependency risk.
Potential disruption if primary production region faces logistical issues.
Long lead times possible due to specialized, low-volume production.
Compliance Risk
Must comply with REACH, TSCA, and other regional chemical regulations.
Import/export may require specific permits or declarations.
Quality documentation (CoA) is critical and must be verifiable.
Technical Risk
Complex synthesis and purification require specialized technical expertise.
Risk of batch-to-batch variability in purity and stability.
Requires specific storage and handling to maintain integrity.
Market Risk
Demand is highly volatile and tied to specific research funding cycles.
Prices can be sensitive to raw material costs for bile acid precursors.
Emerging alternative research tools could potentially reduce future demand.

Procurement Suggestions and Strategies

Supplier selection strategy
Top Choice: ——
Prioritize suppliers with a proven track record in high-purity biochemicals, who provide comprehensive Certificates of Analysis (CoA) detailing purity (e.g., by HPLC), identity confirmation (e.g., by NMR/MS), and traceability. Look for suppliers compliant with relevant quality standards (e.g., ISO) and those who cater specifically to the research and pharmaceutical sectors.

Alternative Option: ——
Consider reputable fine chemical distributors or manufacturers known for reliable quality, even if they are not the market leader. Evaluate based on their technical support capability, packaging standards to ensure product stability during shipping, and their responsiveness to inquiries. A good alternative should offer competitive pricing without significant compromise on core quality documentation.

Cost Optimization: ——
For non-critical applications or bulk purchases where the highest purity is not mandatory, explore suppliers offering lower-priced grades. However, conduct thorough due diligence: request and review sample CoAs, verify the supplier's reputation through customer reviews, and clearly define acceptable purity specifications for your intended use to avoid project delays or failures.

Procurement execution suggestions
Pre-Procurement Preparation:
Clearly define required purity grade and technical specifications.
Identify and pre-qualify 2-3 potential suppliers.
Prepare necessary internal approvals and budget allocation.

Supplier Engagement & Ordering:
Request and meticulously review Certificates of Analysis (CoA).
Confirm lead times, packaging, and shipping conditions (e.g., cold chain).
Clarify incoterms, payment terms, and return/refund policies.

Post-Order & Receipt:
Track shipment and ensure proper storage upon arrival.
Conduct in-house verification against the CoA upon receipt.
Store material immediately under recommended conditions.

Conclusion

Procuring Lithocholylglycine requires a strategic approach focused on quality assurance and supply chain stability. Given its specialized nature and application in sensitive research, supplier reliability and comprehensive documentation are paramount over price alone. Buyers should prioritize suppliers with strong quality systems, plan for potential lead times, and always validate received materials against specifications. Building a relationship with a reliable supplier is key for consistent access to this niche biochemical.

Key points:
  • Prioritize suppliers providing detailed Certificates of Analysis (CoA) for quality assurance.
  • Plan procurement with lead time buffers due to specialized, low-volume production.
  • Clearly define purity and specification requirements based on intended application.
  • Establish proper storage protocols immediately upon receipt to preserve integrity.